molecular formula C16H24N2O5 B1424926 Z-D-Dap(boc)-OL CAS No. 412015-69-1

Z-D-Dap(boc)-OL

Cat. No. B1424926
M. Wt: 324.37 g/mol
InChI Key: ZRYGVUNFLKWGQH-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of Z-D-Dap(boc)-OL typically involves the reaction of lysine with various reagents to form the desired compound.


Molecular Structure Analysis

The molecular weight of Z-D-Dap(boc)-OL is 324.37 g/mol . The InChIKey of the compound is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

Z-D-Dap(boc)-OL has a molecular weight of 324.37 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are 324.16852187 g/mol . The topological polar surface area of the compound is 96.9 Ų . The compound has a heavy atom count of 23 . It is a white, crystalline powder with a melting point of 120-122°C and is soluble in a variety of solvents, including chloroform, methanol, and acetonitrile.

Scientific Research Applications

  • Photocatalytic Activity in Water Treatment : A study by Jiang et al. (2019) discusses the development of a Z-scheme system with carbon quantum dots for enhanced photocatalytic activity, which can be used for the degradation of pollutants in water.

  • Synthesis and Application in Peptide Chemistry : Wu, Weng, and Zheng (2006) describe the synthesis of a novel derivative of oxytocin containing nonprotein amino acid L-alpha, beta-diaminopropionic acid (L-Dap), demonstrating the chemical's application in peptide chemistry. The study is available at this link.

  • Development of Donor/Acceptor/Passivator Polymers : Devasagayaraj and Tour (1999) conducted research on the synthesis of a conjugated polymer with main-chain donor/acceptor repeat units separated by aryl passivating units, highlighting the application of Z-D-Dap(boc)-OL in polymer chemistry. Further details can be found here.

  • Photocatalytic Removal of NO : The study by Jia et al. (2019) demonstrates the use of a Z-scheme photocatalyst for efficient NO removal under solar light irradiation, indicating the material's potential in air pollution control. More information is available at this link.

  • Synthesis of Hybrid Zinc Borates : Research by Wei et al. (2017) on the hydrothermal synthesis of a new hybrid zinc borate, which includes the use of Z-D-Dap(boc)-OL, contributes to the field of inorganic-organic hybrid materials. Read more here.

  • Development of Ternary Heterojunction Photocatalysts : Kang et al. (2020) discuss the synthesis of a ternary heterojunction photocatalyst for enhanced photodegradation of antibiotics, showcasing another application in environmental remediation. The study is detailed here.

  • Radiopharmaceutical Applications : A study by Shen et al. (2013) presents the use of orthogonally protected artificial amino acids, including Z-D-Dap(boc)-OL, as ligands for radiopharmaceutical applications. The full paper can be accessed here.

properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGVUNFLKWGQH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Dap(boc)-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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